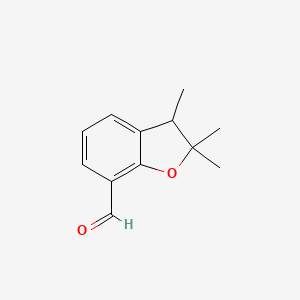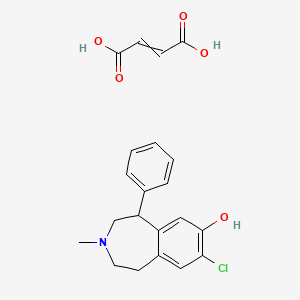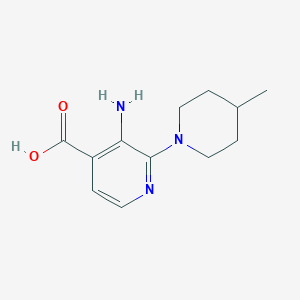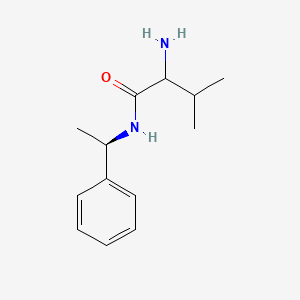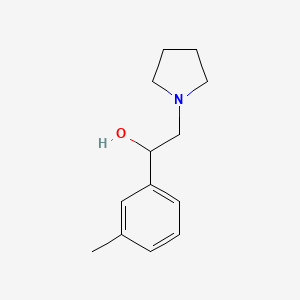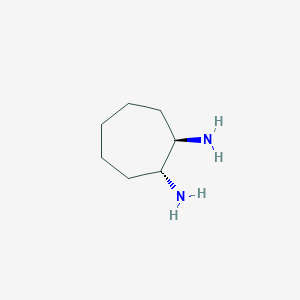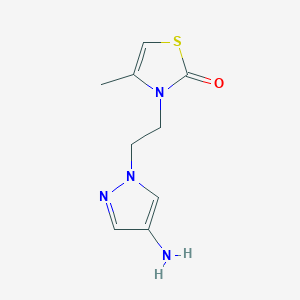![molecular formula C12H24N2 B13639811 {9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{9-Propyl-9-azabicyclo[331]nonan-3-yl}methanamine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine typically involves the reaction of a 9-azabicyclo[3.3.1]nonane derivative with appropriate reagents. One common method involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent . Another method includes the use of a ruthenium catalyst to reduce 9-azabicyclo[3.3.1]nonan-3-one derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts are commonly used for oxidation reactions.
Reduction: Sodium borohydride and ruthenium catalysts are used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in catalytic reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
Uniqueness
{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine is unique due to its propyl group, which can influence its reactivity and binding properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(9-propyl-9-azabicyclo[3.3.1]nonan-3-yl)methanamine |
InChI |
InChI=1S/C12H24N2/c1-2-6-14-11-4-3-5-12(14)8-10(7-11)9-13/h10-12H,2-9,13H2,1H3 |
InChI Key |
IYWDRIZYLBAIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide](/img/structure/B13639731.png)
![9-[3,5-bis(trifluoromethyl)phenyl]-4λ3-ioda-3,5-dioxatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-2,6-dione](/img/structure/B13639744.png)
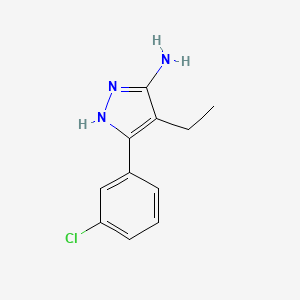
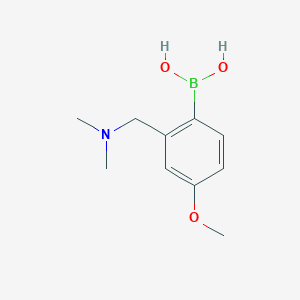
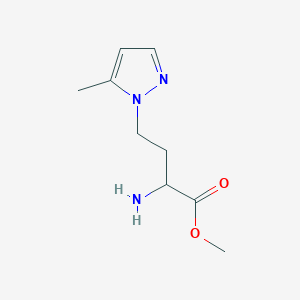
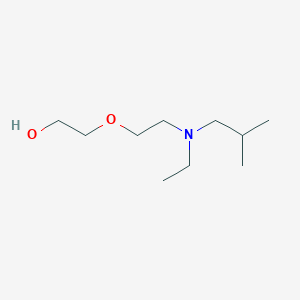
![1-(Bicyclo[2.2.2]octan-2-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13639769.png)
